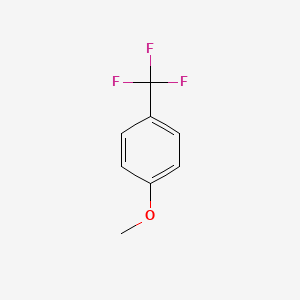

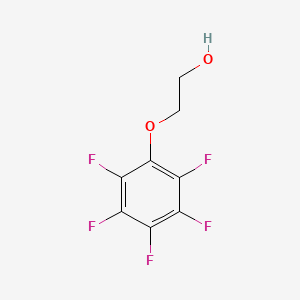

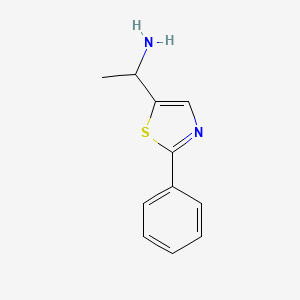

![molecular formula C7H7F3N2O2S B1349468 {4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine CAS No. 4837-29-0](/img/structure/B1349468.png)

{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine” is a biochemical used for proteomics research1. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff2.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine”. However, phenylhydrazine-based reductants containing fluorine atoms are known to participate in the one-step reduction and functionalization of graphene oxide3.Molecular Structure Analysis

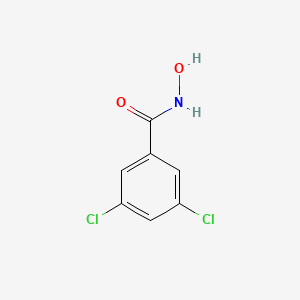

The molecular formula of “{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine” is C7H7F3N2O2S, and its molecular weight is 240.2 g/mol1.

Chemical Reactions Analysis

Phenylhydrazine-based reductants, such as “{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine”, are known to participate in the one-step reduction and functionalization of graphene oxide3. They may also be used for the synthesis of 2-iodo-9-trifluoromethyl-paullone3.

Physical And Chemical Properties Analysis

The boiling point of “{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine” is 118-122 °C/17 mmHg (lit.), and its melting point is 63-65 °C (lit.)3. It should be stored at a temperature of 2-8°C3.Applications De Recherche Scientifique

Graphene Oxide Reduction and Hydrophilic Graphene Preparation

Phenylhydrazine-4-sulfonic acid, a compound related to "{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine," has been utilized in the reduction of graphene oxide to synthesize hydrophilic graphene (HG). This process results in HG that can disperse homogeneously in water and polar organic solvents, demonstrating broad pH stability and interesting antioxidant properties. This application indicates the potential of such compounds in materials science, particularly in the development of novel graphene-based materials with enhanced solubility and functionality (Wang et al., 2015).

Synthesis of Trifluoromethylated Compounds

Another study highlights the synthesis of trifluoromethylated pyrazolidines, pyrazolines, and pyrazoles via the divergent reaction of β-CF3-1,3-enyne with hydrazines. This work showcases the chemical versatility of hydrazine derivatives, including sulfonyl hydrazines, in constructing complex molecules with potential applications in medicinal chemistry and drug development (Wei et al., 2021).

Antimycobacterial Agents

Research on hydrazone derivatives bearing the 1,2,4-triazole moiety, synthesized from phenylhydrazines, has revealed potential antimycobacterial activities. This underscores the use of "{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine" derivatives in developing new antimicrobial agents, particularly against Mycobacterium tuberculosis (Sarı et al., 2018).

Development of Fluorinated Polyimides

A study focused on the synthesis of organosoluble and light-colored fluorinated polyimides using a trifluoromethyl-substituted diamine monomer derived from a similar compound. These polyimides exhibited excellent solubility, thermal stability, and mechanical properties, suggesting their application in high-performance materials (Yang et al., 2005).

Anticancer and Antioxidant Studies

Benzene sulfonamide derivatives, synthesized by reacting aldehydes thio-semi-carbazones derivatives with benzene sulphonyl chloride to form benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide derivatives, have shown potential anticancer effects against MCF-7 breast carcinoma cell lines. This research demonstrates the possibility of using such compounds in cancer treatment (Mohamed et al., 2022).

Safety And Hazards

“{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves3.

Orientations Futures

The future directions of “{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine” are not explicitly mentioned in the sources I found. However, given its use in proteomics research and as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff2, it is likely to continue to be a subject of research and industrial applications.

Propriétés

IUPAC Name |

[4-(trifluoromethylsulfonyl)phenyl]hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2S/c8-7(9,10)15(13,14)6-3-1-5(12-11)2-4-6/h1-4,12H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJLORWDYWCBPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)S(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201248728 |

Source

|

| Record name | [4-[(Trifluoromethyl)sulfonyl]phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201248728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine | |

CAS RN |

4837-29-0 |

Source

|

| Record name | [4-[(Trifluoromethyl)sulfonyl]phenyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4837-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-[(Trifluoromethyl)sulfonyl]phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201248728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

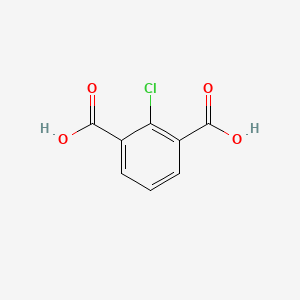

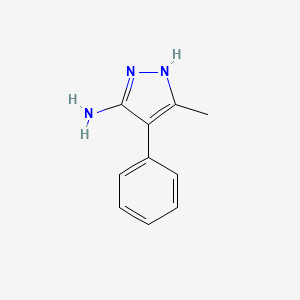

![2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B1349391.png)